4-({[(Benzyloxy)carbonyl]amino}methyl)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid
Overview
Description
4-({[(Benzyloxy)carbonyl]amino}methyl)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid is a complex organic compound that features both benzyloxycarbonyl and tert-butoxycarbonyl protective groups. These groups are commonly used in organic synthesis to protect functional groups during chemical reactions. The compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(Benzyloxy)carbonyl]amino}methyl)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid typically involves multiple steps:
Protection of the Piperidine Nitrogen: The piperidine nitrogen is first protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced by reacting the intermediate with benzyl chloroformate in the presence of a base.
Formation of the Carboxylic Acid:
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Flow microreactor systems have been shown to be efficient for such processes, offering better control over reaction conditions and improved scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The protective groups can be substituted under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce alcohols.
Scientific Research Applications
4-({[(Benzyloxy)carbonyl]amino}methyl)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for more complex molecules, particularly in the synthesis of peptides and other biologically active compounds.
Biological Studies: Its derivatives are used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of this compound largely depends on its derivatives and the context in which it is used. In medicinal chemistry, it may act as a prodrug, where the protective groups are removed in vivo to release the active drug. The molecular targets and pathways involved would vary based on the specific application but could include enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
4-((((Benzyloxy)carbonyl)amino)methyl)piperidine-4-carboxylic acid: Lacks the tert-butoxycarbonyl group.
1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid: Lacks the benzyloxycarbonyl group.
Uniqueness
The presence of both benzyloxycarbonyl and tert-butoxycarbonyl groups makes 4-({[(Benzyloxy)carbonyl]amino}methyl)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid unique. These protective groups provide versatility in synthetic applications, allowing for selective deprotection and functionalization.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylaminomethyl)piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O6/c1-19(2,3)28-18(26)22-11-9-20(10-12-22,16(23)24)14-21-17(25)27-13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,21,25)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYXGJTYLWHYOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CNC(=O)OCC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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